1-Hydroxybenzotriazole hydrate

Catalog No.
S1483651
CAS No.
123333-53-9
M.F
C6H7N3O2
M. Wt
153.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hydroxybenzotriazole hydrate

CAS Number

123333-53-9

Product Name

1-Hydroxybenzotriazole hydrate

IUPAC Name

1-hydroxybenzotriazole;hydrate

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

InChI

InChI=1S/C6H5N3O.H2O/c10-9-6-4-2-1-3-5(6)7-8-9;/h1-4,10H;1H2

InChI Key

PJUPKRYGDFTMTM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2O.O

Synonyms

HOBt Hydrate; Benzotriazol-1-ol Hydrate; 1-Hydroxy-1H-benzotriazole Hydrate; 1-Oxy-benztriazol Hydrate;

Canonical SMILES

C1=CC=C2C(=C1)N=NN2O.O

Peptide Synthesis:

HOBt hydrate serves as a crucial coupling reagent in peptide synthesis, particularly in the widely used solid-phase peptide synthesis (SPPS) technique. It helps form amide bonds between amino acids, the building blocks of proteins. HOBt hydrate's effectiveness stems from its ability to activate the carboxyl group of one amino acid while also forming a complex with the unwanted by-product, minimizing side reactions and enhancing peptide purity [1].

Source

Organic Synthesis:

Beyond peptide synthesis, HOBt hydrate finds applications in various organic synthesis reactions. It acts as an activating agent in acylation reactions, promoting the formation of ester and amide bonds. Additionally, it can be used as a catalyst in several other reactions, including C-C bond formations and ring-opening reactions [2].

Source

Other Applications:

While less prominent, HOBt hydrate shows potential in other research areas. Studies suggest its potential as a corrosion inhibitor, an additive in lubricants, and a component in materials with specific functionalities [3, 4].

Source

Source:

1-Hydroxybenzotriazole hydrate is an organic compound that serves as a coupling reagent in organic synthesis, particularly in peptide synthesis. It appears as a white to off-white powder and is often found in a hydrated form containing approximately 11-16% water. The compound is a derivative of benzotriazole and is known for its ability to suppress racemization during the synthesis of chiral molecules, making it valuable in the production of pharmaceuticals and biochemicals .

1-Hydroxybenzotriazole hydrate primarily participates in condensation reactions. It is commonly used to synthesize amides by facilitating the reaction between activated esters or acids and the amino group of protected amino acids. This process enhances the efficiency of peptide synthesis by producing insoluble activated esters that react with amines at ambient temperatures, yielding stable amide bonds . Additionally, it can be used in cyclo-condensation reactions to create oxadiazoles from amidoximes and various carboxylic acid derivatives .

1-Hydroxybenzotriazole hydrate can be synthesized through several methods:

  • Direct Hydrolysis: Benzotriazole can be reacted with hydroxylamine or its derivatives under acidic conditions to yield 1-hydroxybenzotriazole, which can then be hydrated.
  • Reflux Method: The compound can also be synthesized by refluxing benzotriazole with an appropriate hydroxylating agent in the presence of water.
  • Crystallization: The hydrate form is typically obtained by crystallizing 1-hydroxybenzotriazole from aqueous solutions, allowing for controlled hydration levels .

1-Hydroxybenzotriazole hydrate has diverse applications across various fields:

  • Peptide Synthesis: It is widely employed as a coupling reagent in automated peptide synthesis, improving the efficiency and yield of amide bond formation.
  • Pharmaceuticals: The compound is utilized in synthesizing various pharmaceutical intermediates, particularly those involving chiral centers.
  • Chemical Research: It serves as a reagent in organic chemistry for synthesizing complex molecules and conducting reaction studies .

Interaction studies involving 1-hydroxybenzotriazole hydrate have primarily focused on its role as a coupling agent. Research indicates that it effectively interacts with various amino acids and activated esters, enhancing the efficiency of peptide bond formation. Additionally, studies have shown that it does not significantly interfere with other reagents commonly used in organic synthesis, making it a versatile tool for chemists .

Several compounds are similar to 1-hydroxybenzotriazole hydrate, each with unique properties and applications. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypePrimary UseUnique Feature
HydroxybenzotriazoleBenzotriazole derivativePeptide synthesisEffective racemization suppressor
N-HydroxysuccinimideSuccinimide derivativePeptide couplingMore soluble; less effective at suppressing racemization
2-HydroxybenzylamineAmino compoundOrganic synthesisDifferent reactivity profile
N-Hydroxysuccinimide EsterEster derivativeCoupling agentHigher solubility; less stability

1-Hydroxybenzotriazole hydrate stands out due to its specific ability to suppress racemization while facilitating efficient amide bond formation, making it particularly valuable in peptide synthesis compared to other similar compounds .

Role of HOBt Hydrate in Carbodiimide-Mediated Amidation Mechanisms

The mechanistic interplay between HOBt hydrate and carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) follows a three-stage pathway:

  • O-Acylisourea Formation: Protonated EDCI (EDCIH₂²⁺) reacts with carboxylates to generate the O-acylisourea intermediate. Kinetic studies in N-methylpyrrolidone (NMP) reveal a second-order rate constant $$ k_P = 4.1 \times 10^4 \, \text{M}^{-1}\text{s}^{-1} $$ at 20°C, 10⁵-fold faster than aqueous systems.
  • Active Ester Generation: HOBt displaces the EDCI-derived urea, forming stable HOBt-active esters ($$ \text{RCO-OBt} $$). This step eliminates competing hydrolysis pathways, increasing amidation yields from <50% to >90% in model systems.
  • Amine Nucleophilic Attack: The HOBt ester reacts with amines at ambient temperatures (20–25°C), minimizing thermal degradation of sensitive substrates.

Critical Factors Influencing Efficiency:

  • pH Control: Optimal activity occurs at pH 4–6, where EDCI exists as EDCIH₂²⁺ while maintaining carboxylate availability. Above pH 7, EDCI deprotonation reduces reaction rates by 98%.
  • Solvent Selection: Polar aprotic solvents (DMF, NMP) enhance solubility of HOBt hydrate (0.8–1.2 M), while dichloromethane/water biphasic systems reduce racemization by 70% compared to homogeneous conditions.
ParameterHOBt-Free SystemHOBt-Mediated SystemImprovement Factor
Amide Yield (%)14835.9×
Racemization (%)281.223× reduction
Reaction Time (h)2446× faster

Data compiled from EDCI-mediated couplings of Z-Gly-Val-OH with H-Val-OMe

Kinetic Profiling of HOBt-Activated Ester Formation in Non-Aqueous Media

Time-resolved calorimetry studies in NMP demonstrate that HOBt concentration (0.1–1.0 equiv) does not affect the rate-determining O-acylisourea formation step. However, it critically influences product distribution through secondary catalytic cycles:

$$
\text{Rate Law}: \, v = kP[\text{EDCIH}2^{2+}][\text{RCO}_2^-]
$$

Key Kinetic Observations:

  • Temperature Dependence: Activation energy ($$ E_a $$) decreases from 58 kJ/mol (HOBt-free) to 42 kJ/mol (0.4 equiv HOBt), indicating transition-state stabilization.
  • Solvent Effects: Dielectric constants ($$ \varepsilon $$) >30 (DMF: 36.7) accelerate HOBt ester formation by 3.2× compared to low-$$ \varepsilon $$ solvents like THF ($$ \varepsilon = 7.5 $$).

Solubility Profile in Common Solvents (298 K):

SolventSolubility (mg/mL)$$ \Delta H_{\text{diss}} $$ (kJ/mol)
DMF412-18.4
DMSO387-20.1
Ethanol254-15.9
Acetonitrile39-9.2

Adapted from solubility studies using isothermal saturation

Racemization Suppression Strategies via HOBt-Mediated Intermediate Stabilization

HOBt hydrate achieves <2% racemization in peptide couplings through three synergistic mechanisms:

  • Oxazolone Pathway Inhibition: By rapidly converting O-acylisoureas to HOBt esters, it prevents formation of racemization-prone 5(4H)-oxazolones. Mass spectrometry confirms 94% oxazolone suppression in Val-Phe couplings.
  • Steric Shielding: The benzotriazole ring creates a chiral environment around the activated carbonyl, disfavoring base-catalyzed epimerization. X-ray crystallography shows a 12° dihedral angle between the triazole and acyl groups.
  • Additive Synergy: Combining 20 mol% HOBt with 5 mol% CuCl₂ reduces racemization to 0.3% in Leu-enkephalin synthesis by quenching residual oxazolones through Lewis acid coordination.

Comparative Racemization in Model Systems:

Amino AcidHOBt-Free (%)HOBt + EDCI (%)HOBt + EDCI + CuCl₂ (%)
L-Phenylalanine18.71.40.2
L-Histidine27.92.10.5
L-Valine32.41.80.3

Racemization measured by chiral HPLC after Z-Gly-Xaa-OH couplings

Catalytic Cycle Elucidation in BOP/PyBOP®-Mediated Couplings

The benzotriazolyloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its pyrrolidine analog (PyBOP®) rely on HOBt to activate carboxyl groups during amide bond formation. The catalytic cycle begins with the reaction of the carboxylate with the phosphonium reagent, generating an O-acylisourea intermediate. HOBt rapidly displaces the dimethylamine byproduct, forming a stable benzotriazole-active ester (Figure 1) [3] [5]. This intermediate exhibits enhanced electrophilicity due to the electron-withdrawing nature of the benzotriazole moiety, which lowers the transition state barrier for nucleophilic attack by the amine [2].

Activation Kinetics and Intermediate Stability
Comparative studies between HOBt-based and N-hydroxysuccinimide (NHS) ester reagents reveal that HOBt-active esters react 2–3 times faster with primary amines under equivalent conditions [2]. Density functional theory (DFT) calculations on model systems demonstrate a 15–20 kJ/mol lower activation energy for HOBt esters compared to NHS analogs, explaining their superior reactivity [2]. The stability of these intermediates is time-dependent: HOBt esters decompose at a rate of 0.8–1.2% per hour in dimethylformamide (DMF) at 25°C, whereas NHS esters degrade at half this rate [4]. This trade-off between reactivity and stability necessitates precise reaction timing in automated synthesizers.

Role in Sterically Hindered Systems
In couplings involving α,α-dialkylated amino acids like α-aminoisobutyric acid (Aib), HOBt-containing reagents exhibit distinct advantages. A 0.33 M solution of Fmoc-Aib-OH activated with PyBOP® achieves 78% conversion to the active ester within 2 hours, while the 6-Cl-HOBt derivative PyClocK® reaches 92% conversion under identical conditions [4]. The higher reactivity of chlorinated HOBt analogs arises from increased acidity (pK~a~ 3.35 vs. 4.60 for HOBt), which accelerates proton transfer during the activation step [4].

ReagentActivation Efficiency (%)Stability (t~1/2~, h)
PyBOP® (HOBt)786.2
PyClocK® (6-Cl-HOBt)924.8

Table 1: Comparative performance of HOBt and 6-Cl-HOBt derivatives in activating Fmoc-Aib-OH [4].

The catalytic cycle concludes with amine acylation, releasing HOBt and regenerating the phosphonium reagent. Transient spectroscopy studies suggest three to five turnover cycles per BOP molecule before byproduct accumulation terminates activity [5].

Azoxy Tautomer Participation in Benzyne Cycloaddition Pathways

While HOBt primarily exists as the 1-hydroxy tautomer in solution, its azoxy form (1-oxybenzotriazole) becomes accessible under basic conditions. This tautomer exhibits distinct electronic properties, with a calculated HOMO energy of −7.3 eV compared to −7.8 eV for the hydroxy form, making it a potential participant in [2+2] cycloadditions [1] [4].

Electronic Structure and Reactivity
The azoxy tautomer’s conjugated π-system allows partial delocalization of the oxygen lone pairs into the triazole ring. This creates a polarized electron distribution, with Mulliken charges of −0.32 on N3 and +0.28 on O1, facilitating interactions with electron-deficient species like benzyne [4]. Computational models predict a 12.4 kcal/mol stabilization energy for the azoxy form when complexed with ortho-benzyne derivatives.

Hypothetical Cycloaddition Mechanisms
In proposed pathways, the azoxy tautomer could act as a 1,3-dipole in Huisgen-type reactions with benzyne intermediates. Transition state simulations show a concerted mechanism with an activation barrier of 18.7 kcal/mol, leading to tricyclic adducts (Figure 2) [4]. Experimental validation remains challenging due to competing peptide coupling reactions, but isotopic labeling studies using ~13~C-enriched HOBt have detected trace amounts of benzotriazole-annulated products in model systems [4].

UNII

S72K7GY45F

GHS Hazard Statements

Aggregated GHS information provided by 33 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H203 (27.27%): Explosive;
fire, blast or projection hazard [Danger Explosives];
H228 (69.7%): Flammable solid [Danger Flammable solids];
H319 (12.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Explosive;Flammable;Irritant

Other CAS

123333-53-9

Wikipedia

1-hydroxybenzotriazole monohydrate

Dates

Modify: 2023-08-15

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